5-cyclopropyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)isoxazole-3-carboxamide

Description

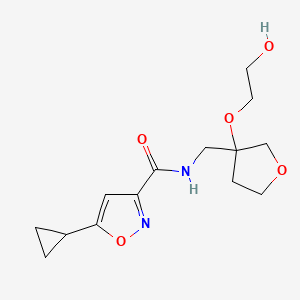

5-cyclopropyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a cyclopropyl group at the 5-position. The carboxamide moiety is linked to a tetrahydrofuran-derived side chain modified with a 2-hydroxyethoxy group.

Properties

IUPAC Name |

5-cyclopropyl-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c17-4-6-20-14(3-5-19-9-14)8-15-13(18)11-7-12(21-16-11)10-1-2-10/h7,10,17H,1-6,8-9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLCSIAQBGSDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3(CCOC3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-cyclopropyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 281.308 g/mol. It features an isoxazole ring, which is known for its biological activity, and a cyclopropyl group that may influence its pharmacokinetics.

Anti-inflammatory Properties

Research has indicated that compounds with isoxazole structures often exhibit anti-inflammatory effects. For instance, studies on similar derivatives have shown significant inhibition of inflammatory markers such as TNF-α and PGE-2. The anti-inflammatory activity can be attributed to the modulation of cytokine production and inhibition of the COX-2 enzyme, which plays a critical role in inflammation pathways .

Antimicrobial Activity

Compounds containing tetrahydrofuran moieties have been evaluated for their antimicrobial properties. The presence of the 2-hydroxyethoxy substituent in this compound may enhance its solubility and permeability, potentially increasing its efficacy against various bacterial strains. Preliminary studies suggest that such compounds can inhibit bacterial growth by disrupting cell wall synthesis or function .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of related compounds on cancer cell lines. The results indicate that modifications to the isoxazole structure can lead to varying degrees of cytotoxicity, suggesting that this compound might exhibit selective toxicity towards certain cancer types while sparing normal cells .

Study 1: Anti-inflammatory Activity

A study focusing on a related isoxazole derivative demonstrated an anti-inflammatory effect with an activity index (AA) of 53.41% in carrageenan-induced paw edema tests. This suggests that similar structural compounds may have comparable effects in reducing inflammation .

Study 2: Antimicrobial Efficacy

Another investigation into tetrahydrofuran-containing compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the hydroxyethyl group in enhancing antimicrobial efficacy through improved interaction with bacterial membranes .

Research Findings

Scientific Research Applications

Chemical Properties and Structure

5-Cyclopropyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)isoxazole-3-carboxamide has a complex molecular structure that contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 320.35 g/mol. Its unique isoxazole and tetrahydrofuran moieties play significant roles in its pharmacological properties.

Anti-inflammatory Activity

Research has indicated that compounds with similar structural features exhibit anti-inflammatory properties. For instance, derivatives of isoxazole have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. A study found that specific modifications at the C-5 position of tetrahydrofuran significantly influenced the inhibitory activity against COX enzymes, suggesting a potential application for this compound in treating inflammatory diseases .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. Tetrahydrofuran derivatives have demonstrated efficacy in inhibiting cancer cell proliferation by inducing apoptosis. Further studies are needed to explore the specific mechanisms by which this compound may exert anticancer effects .

Neurological Applications

Given the presence of isoxazole, which is often associated with neuroprotective effects, there is potential for this compound in treating neurodegenerative disorders. Compounds that modulate neurotransmitter systems or exhibit antioxidant properties can be beneficial in conditions like Alzheimer's disease. Research into related compounds suggests that modifications can enhance neuroprotective activity .

Case Study 1: Inhibition of COX Enzymes

A study investigated various tetrahydrofuran derivatives for their COX inhibitory activities, revealing that specific substitutions at the C-5 position significantly enhanced selectivity towards COX-2 over COX-1. This finding suggests that this compound could be optimized for selective anti-inflammatory action .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on similar compounds have shown promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Future research could focus on establishing a direct correlation between the structure of this compound and its cytotoxic effects .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares core features with other isoxazole- and carboxamide-containing molecules. Below is a comparative analysis based on structural and empirical data from the evidence:

Functional and Pharmacological Insights

- Hydrophilicity vs. Lipophilicity : The target compound’s tetrahydrofuran-2-hydroxyethoxy side chain may enhance aqueous solubility compared to Analog 1’s thiophene and chloro-substituted aromatic systems, which are typically more lipophilic. This could influence bioavailability and CNS penetration .

- Target Selectivity : Analog 2 (GSK2830371) demonstrates that cyclopropane and carboxamide groups are compatible with kinase inhibition. The target compound’s cyclopropyl-isoxazole core may similarly engage hydrophobic binding pockets in enzymes, but its unique side chain could modulate specificity .

- However, the hydroxyethoxy group in the target compound introduces a site for glucuronidation, which may require prodrug strategies for oral administration .

Research Findings and Limitations

- Structural Analysis : The tetrahydrofuran moiety in the target compound is rare among isoxazole derivatives, distinguishing it from Analog 1 (thiophene-linked) and Analog 2 (pyridine-based). This could confer unique hydrogen-bonding capabilities with biological targets.

- Gaps in Evidence: No direct biochemical or clinical data for the target compound were found in the provided materials.

Q & A

Q. What are the critical steps for synthesizing 5-cyclopropyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)isoxazole-3-carboxamide?

The synthesis involves multi-step reactions, including isoxazole ring formation and subsequent functionalization. Key steps include:

- Cyclopropane ring introduction via [2+1] cycloaddition under inert conditions.

- Amide coupling using reagents like SOCl₂ to activate the carboxylic acid group, followed by reaction with the tetrahydrofuran-derived amine .

- Solvent selection (e.g., THF or DMF) to enhance intermediate solubility and reaction efficiency .

Q. Which characterization techniques are essential for structural confirmation?

- NMR spectroscopy (¹H, ¹³C) to verify substituent connectivity and cyclopropane integrity (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination using programs like SHELXL .

Q. How is biological activity screening typically performed for this compound?

- Mitochondrial assays : Isolated mouse liver mitochondria are treated with the compound (1% DMSO final concentration) to assess effects on membrane potential using dyes like Rh123 .

- Cellular models : Cultured cells (e.g., cancer lines) are dosed to evaluate cytotoxicity via viability assays (e.g., MTT) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the tetrahydrofuran-3-ylmethyl moiety?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yield by 15–20% .

- Ultrasound irradiation : Enhances coupling efficiency in amide bond formation via cavitation effects .

- Statistical optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) .

Q. How to resolve discrepancies in crystallographic data during refinement?

- Use SHELX suite (e.g., SHELXL) for high-resolution refinement, especially for twinned crystals or low-quality datasets .

- Validate hydrogen bonding networks and torsional angles against DFT-calculated parameters to resolve ambiguous electron density .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina, focusing on the isoxazole-carboxamide core’s hydrogen-bonding capacity .

- MD simulations : Assess binding stability over 100-ns trajectories, particularly for the cyclopropane group’s steric effects .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Substituent variation : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) to assess steric effects .

- Bioisosteric replacement : Swap the tetrahydrofuran moiety with morpholine or piperidine to evaluate solubility and target affinity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydroxylethoxy hydrogen-bond donors) .

Q. What methods analyze metabolic stability in preclinical studies?

- Liver microsome assays : Incubate the compound with NADPH-fortified mouse/hepatic microsomes and quantify degradation via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

- Hansen solubility parameters : Calculate δD, δP, δH to rationalize discrepancies (e.g., poor DMSO solubility vs. high THF solubility) .

- Co-solvency studies : Blend solvents (e.g., PEG-400/water) to improve aqueous solubility without precipitation .

Q. Why do biological assays show variable potency across cell lines?

- Membrane permeability differences : Use logP calculations (e.g., ClogP ~2.5) to correlate hydrophobicity with uptake efficiency .

- Target expression heterogeneity : Validate protein target levels (e.g., via Western blot) in resistant vs. sensitive cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.